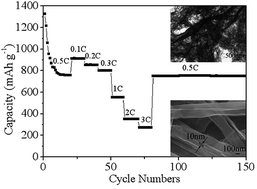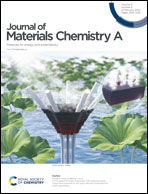One-pot synthesis of carbon nanoribbons and their enhanced lithium storage performance
Journal of Materials Chemistry A Pub Date: 2014-06-04 DOI: 10.1039/C4TA01834F
Abstract
Carbon nanoribbons are obtained on a large scale by an easy one-pot pathway. The nanoribbons, which have thicknesses of ∼5 nm, widths of ∼500 nm and lengths exceeding 15 μm, are prepared from ferrocene and Mg(CH3COO)2·4H2O at 600 °C for 10 h. The Raman spectrum of the as-obtained sample indicates that it possesses a mass of disorder and defects. X-ray photoelectron spectroscopy (XPS) results show that the nanoribbons are doped by nitrogen at an atomic percentage of 2.09%. The specific surface area of the sample is measured to be as large as 1240 m2 g−1. In the charge–discharge experiments of secondary lithium ion batteries, the carbon nanoribbons demonstrate a stable reversible capacity of 750 mA h g−1 after 300 cycles at 0.5 A g−1, suggesting that the as-prepared carbon nanoribbons have potential applications as electrode materials in electronic devices.

Recommended Literature
- [1] Hückel spectra of Möbius π systems
- [2] Dispersive solid phase extraction of copper and lead from water and lichen samples with an activated carbon@Fe/Mn/O composite derived from sucrose-based activated carbon
- [3] A numerical study of microparticle acoustophoresis driven by acoustic radiation forces and streaming-induced drag forces
- [4] Amplification-free SERS analysis of DNA mutation in cancer cells with single-base sensitivity†
- [5] Discovery and identification of Cdc37-derived peptides targeting the Hsp90–Cdc37 protein–protein interaction†
- [6] Contents and Chemical Science
- [7] Rates and equilibria in the ionisation of C–H bonds
- [8] DFT modeling of the covalent functionalization of graphene: from ideal to realistic models
- [9] Selective dispersion of single-walled carbon nanotubes with electron-rich fluorene-based copolymers†
- [10] Contents list










